molecular formula C6H7BrF3N3O2S B2621904 3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide CAS No. 1946823-38-6

3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide

Cat. No.: B2621904
CAS No.: 1946823-38-6
M. Wt: 322.1
InChI Key: GHGYXWUKRPSQCH-UHFFFAOYSA-N
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Description

3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide is a chemical compound with the molecular formula C6H7BrF3N3O2S. This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of bromine, trifluoropropyl, and sulfonamide groups in its structure makes it a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

    Substituted Pyrazoles: Formed through nucleophilic substitution.

    Sulfonic Acids: Formed through oxidation.

    Amines: Formed through reduction.

    Coupled Products: Formed through coupling reactions.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide is unique due to the presence of both trifluoropropyl and sulfonamide groups, which impart distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications.

Properties

IUPAC Name

3-bromo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF3N3O2S/c7-5-4(16(11,14)15)3-13(12-5)2-1-6(8,9)10/h3H,1-2H2,(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGYXWUKRPSQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(F)(F)F)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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